2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is a biochemical compound used primarily in proteomics research. It has the molecular formula C12H15ClN2O and a molecular weight of 238.72 . This compound is known for its unique structure, which includes a chlorophenyl group and a pyrrolidinyl group, making it a valuable tool in various scientific studies.
Preparation Methods
The synthesis of 2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide involves several steps. One common method includes the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with 2-(pyrrolidin-1-yl)aniline under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reagent in various synthetic pathways. In biology, it is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects in different research applications .
Comparison with Similar Compounds
Similar compounds to 2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide include:
1-(2-chlorophenyl)pyrrolidin-2-one: This compound has a similar chlorophenyl group but differs in the rest of its structure.
2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethylamine: This compound also contains a chlorophenyl and pyrrolidinyl group but has a different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-14-7-1-4-10-17(14)23-13-18(22)20-15-8-2-3-9-16(15)21-11-5-6-12-21/h1-4,7-10H,5-6,11-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRANWGMTIGHJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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